3-Hydroxy-8-methyldecanoic acid
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Overview
Description
Decanoic acid, 3-hydroxy-8-methyl-, also known as 3-hydroxy-8-methyldecanoic acid, is a hydroxylated fatty acid. It is a derivative of decanoic acid, which is a saturated fatty acid with a ten-carbon chain. The presence of a hydroxyl group at the third carbon and a methyl group at the eighth carbon makes this compound unique. It is commonly found in various natural sources and has significant applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 3-hydroxy-8-methyl-, can be achieved through several methods. One common approach is the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using a combination of hydrogen peroxide and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of decanoic acid, 3-hydroxy-8-methyl-, often involves the use of biotechnological processes. Microorganisms such as Pseudomonas putida and Delftia tsuruhatensis can be engineered to produce this compound through fermentation processes. These microorganisms are capable of converting substrates like glucose into the desired hydroxylated fatty acid through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 3-hydroxy-8-methyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-8-methyldecanoic acid or 3-carboxy-8-methyldecanoic acid.
Reduction: Formation of 3-hydroxy-8-methyldecanol.
Substitution: Formation of 3-chloro-8-methyldecanoic acid or other substituted derivatives.
Scientific Research Applications
Decanoic acid, 3-hydroxy-8-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable plastics and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of decanoic acid, 3-hydroxy-8-methyl-, involves its interaction with specific molecular targets and pathways. One notable pathway is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This inhibition is independent of glucose and insulin signaling and is mediated by a ubiquitin regulatory X domain-containing protein. The compound’s ability to inhibit mTORC1 activity has implications for its therapeutic potential in conditions such as epilepsy, cancer, and neurodegenerative disorders .
Comparison with Similar Compounds
Decanoic acid, 3-hydroxy-8-methyl-, can be compared with other hydroxylated fatty acids and methyl-branched fatty acids:
Similar Compounds: 3-hydroxydecanoic acid, 8-methyldecanoic acid, and 3-hydroxy-8-methylnonanoic acid.
Uniqueness: The presence of both a hydroxyl group and a methyl group at specific positions in the carbon chain makes decanoic acid, 3-hydroxy-8-methyl-, unique. This structural feature contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
62675-80-3 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-hydroxy-8-methyldecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-9(2)6-4-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
WRODZWONXSGQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(CC(=O)O)O |
Origin of Product |
United States |
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